3-amino-N,2-dimethylbenzamide
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Overview
Description
3-Amino-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position and two methyl groups at the nitrogen and second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,2-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to form 3-methyl-2-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as ferrous powder in the presence of an acid.
Amidation: The resulting 3-amino-2-methylbenzoic acid is then reacted with dimethylamine to form this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using catalysts and specific reaction conditions to increase yield and reduce production costs. For example, the use of trifluoroacetyl iodobenzene as a catalyst and magnesium chloride as a chlorine source can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or sulfonic acid chlorides can be used for substitution reactions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides
Scientific Research Applications
3-Amino-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
3-Amino-N,N-dimethylbenzamide: Similar structure but with two methyl groups on the nitrogen atom.
2-Amino-5-chloro-N,3-dimethylbenzamide: Contains a chlorine atom at the fifth position.
3-Amino-N,4-dimethylbenzamide: Methyl groups at different positions on the benzene ring
Uniqueness: 3-Amino-N,2-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in various research applications .
Properties
IUPAC Name |
3-amino-N,2-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSXRKRUNIISS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588230 |
Source
|
Record name | 3-Amino-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926254-13-9 |
Source
|
Record name | 3-Amino-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N,2-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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